4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-2-(1-methylsulfonylpiperidin-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-8-7-10(12)14-11(13-8)9-3-5-15(6-4-9)18(2,16)17/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCITVOIIXSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Methanesulfonyl-Piperidinyl Group: This step involves the nucleophilic substitution reaction where the piperidinyl group is introduced using methanesulfonyl chloride and piperidine in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer cells.
-
Mechanism of Action :
- Poly (ADP-Ribose) Polymerase 1 Inhibition : The compound inhibits the activity of PARP1, crucial for DNA repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells.
- Caspase Activation : Treatment with this compound resulted in elevated caspase 3/7 activity, confirming its role in promoting apoptosis through intrinsic pathways.
Enzyme Inhibition
The compound also exhibits significant enzyme inhibitory activity:
- PARP Inhibition : By inhibiting PARP1, it enhances genomic instability, making it a promising candidate for combination therapies with other anticancer agents .
- Other Enzymatic Targets : The compound has shown potential against enzymes involved in metabolic pathways that contribute to cancer progression.
Study on Anticancer Activity
A recent study evaluated the efficacy of this compound against MCF-7 cells:
| Parameter | Value |
|---|---|
| IC50 (µM) | Comparable to standard chemotherapeutics |
| Apoptosis Induction | Significant at higher concentrations |
The study concluded that the compound's ability to induce apoptosis could position it as a valuable addition to existing cancer therapies.
Research on Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| PARP1 | Competitive Inhibition | 12.5 |
| Caspase 3/7 | Activation | Increased |
This data suggests that the compound not only inhibits critical enzymes but also activates pathways leading to cell death in cancerous cells.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
- Sulfonyl Group Reactivity: The methylsulfonyl group in 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine (CAS 55329-22-1) acts as a leaving group in nucleophilic substitution reactions, enabling synthetic flexibility .
- Halogen Substitution : Chlorine at position 4 is conserved in several analogs (e.g., CAS 55329-22-1, 1491288-14-2), suggesting its role in electronic modulation or binding interactions.
Physicochemical Properties and Stability
- Stability : 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine (CAS 55329-22-1) requires storage under inert conditions (2–8°C), indicating sensitivity to moisture or oxidation . The piperidine ring in the target compound may improve stability by reducing electrophilicity at the sulfonyl group.
- Lipophilicity : The trifluoromethyl-piperidine analog (CAS 1491288-14-2) is likely more lipophilic than the target compound due to the CF₃ group, which could influence blood-brain barrier penetration .
Biological Activity
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (CAS No. 1316226-00-2) is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a pyrimidine core, which is known for its diverse biological activities, including antibacterial and enzyme inhibitory properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit varying degrees of antibacterial activity. While specific data on this compound is limited, related compounds have shown promising results against bacterial strains such as Salmonella typhi and Bacillus subtilis. For instance, compounds bearing piperidine and sulfamoyl functionalities have been associated with significant antibacterial effects, suggesting potential for 4-Chloro-6-methyl derivatives in similar applications .
Enzyme Inhibition
The compound's structural features indicate potential as an inhibitor for various enzymes. Studies on related compounds have highlighted strong inhibitory activity against acetylcholinesterase (AChE) and urease. For example, certain synthesized piperidine derivatives exhibited IC50 values as low as 0.63 µM against AChE, indicating potent enzyme inhibition . Given the structural similarities, it is plausible that this compound may exhibit comparable enzyme inhibitory properties.
Case Studies
- Anticancer Potential : Research has indicated that pyrimidine derivatives can target the phosphatidylinositol-3-kinase (PI3K) pathway, which is often deregulated in cancer. Compounds structurally similar to 4-Chloro-6-methyl derivatives have been evaluated for their ability to inhibit PI3K, suggesting a potential avenue for cancer treatment .
- In Vivo Studies : Preliminary in vivo studies on related piperidine compounds have shown effectiveness in reducing tumor growth in animal models. These findings support further exploration of 4-Chloro-6-methyl derivatives in preclinical trials to assess their therapeutic efficacy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. While specific studies are lacking, the presence of a methylsulfonyl group typically enhances solubility and bioavailability, which are favorable traits in drug development.
Q & A
Q. What are the key considerations for synthesizing 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine?
The synthesis requires strict control of reaction conditions, including inert atmospheres (e.g., nitrogen protection to prevent oxidation), temperature gradients (e.g., 0°C for sensitive steps), and purification via column chromatography or recrystallization. For example, analogous pyrimidine syntheses involve stepwise alkylation and sulfonylation of piperidine intermediates, followed by coupling with chlorinated pyrimidine cores . Safety protocols (e.g., glovebox use for toxic intermediates) and waste management are critical due to halogenated byproducts .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE): Gloves, protective eyewear, and lab coats are mandatory to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods for steps generating volatile byproducts (e.g., methylsulfonyl chloride derivatives).
- Waste Disposal: Segregate halogenated waste and coordinate with certified disposal services to mitigate environmental risks .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., methylsulfonyl and piperidine groups). For example, piperidinyl protons resonate at δ 2.5–3.5 ppm, while methylsulfonyl groups show distinct singlet peaks near δ 3.0–3.2 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~325.08 g/mol) .
- X-ray Crystallography: Resolves conformational flexibility, such as torsional angles between pyrimidine and piperidine rings .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Reagent Stoichiometry: Use a 10–20% excess of methylsulfonyl chloride to drive piperidine sulfonylation to completion.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency.
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
Q. What role does the methylsulfonyl group play in biological activity?
The methylsulfonyl moiety enhances metabolic stability and hydrogen-bonding capacity, critical for target engagement (e.g., kinase inhibition). Structure-activity relationship (SAR) studies of analogous compounds show that sulfonyl groups improve binding affinity to ATP pockets in enzymes .
Q. How can computational modeling guide the design of derivatives?
- Docking Studies: Predict binding modes with targets like methionine aminopeptidases or kinases using software (e.g., AutoDock Vina).
- ADMET Prediction: Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions. For example, logP values >3 may indicate poor aqueous solubility, necessitating structural tweaks .
Q. How to resolve contradictions in biological assay data?
- Assay Replication: Repeat experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .
Q. What strategies address poor solubility in vitro?
Q. How is crystallographic data utilized in structural analysis?
Single-crystal X-ray diffraction reveals bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles between aromatic systems, informing steric constraints for drug design. For example, piperidine ring puckering affects conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
